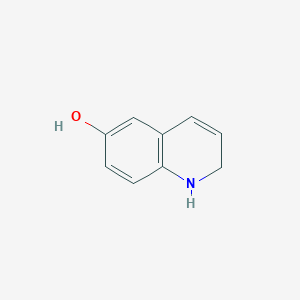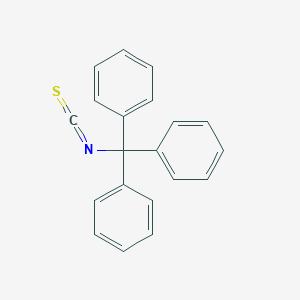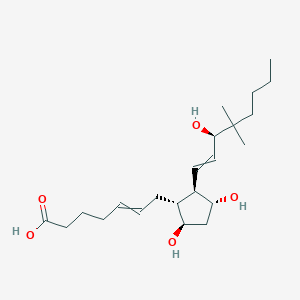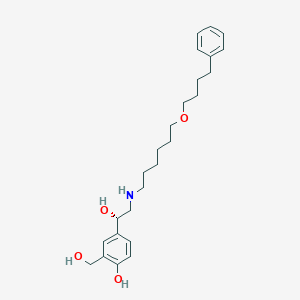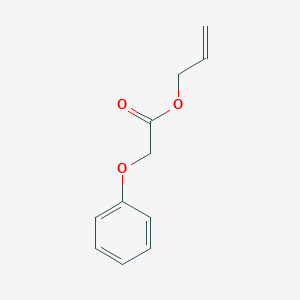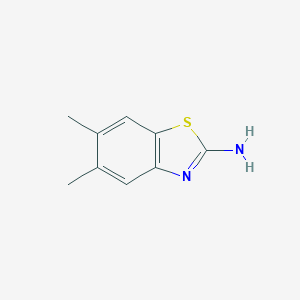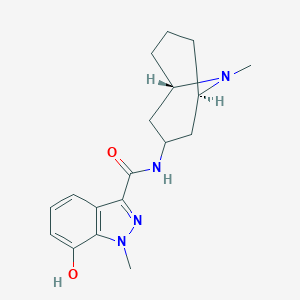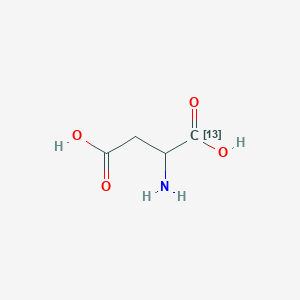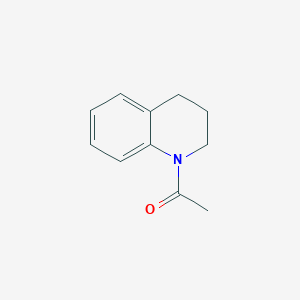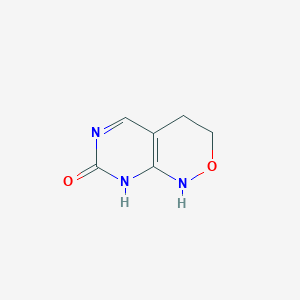
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one, also known as DHPM, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. DHPM has a unique molecular structure that makes it a promising candidate for drug development. In
作用机制
The mechanism of action of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that are involved in various biological processes. For example, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal activity.
生化和生理效应
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its unique molecular structure, which makes it a promising candidate for drug development. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been shown to have a variety of biological activities, making it a versatile compound for scientific research. However, one limitation of using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are many potential future directions for research on 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one. One area of interest is the development of 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one derivatives with improved solubility and bioavailability. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be further investigated for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one could be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic properties. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has a unique molecular structure that makes it a promising candidate for drug development. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities, as well as potential neuroprotective effects. While there are limitations to using 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one in lab experiments, there are many potential future directions for research on this compound.
合成方法
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one can be synthesized through various methods, including the Biginelli reaction, the Hantzsch reaction, and the Gewald reaction. The Biginelli reaction involves the condensation of an aldehyde, a beta-ketoester, and urea in the presence of a catalyst. The Hantzsch reaction involves the condensation of an aldehyde, a beta-ketoester, and ammonia in the presence of a catalyst. The Gewald reaction involves the condensation of a thiocarbonyl compound, a ketone, and a cyanoacetic acid in the presence of a catalyst. Each method has its advantages and limitations, and the choice of method depends on the desired properties of the final product.
科学研究应用
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anticancer, antiviral, antibacterial, and antifungal activities. 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, 6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one has been studied for its ability to modulate the immune system, making it a promising candidate for the treatment of autoimmune diseases.
属性
CAS 编号 |
126128-35-6 |
|---|---|
产品名称 |
6H,8H-3,4-Dihydropyrimido(4,5-c)(1,2)oxazin-7-one |
分子式 |
C6H7N3O2 |
分子量 |
153.14 g/mol |
IUPAC 名称 |
1,3,4,8-tetrahydropyrimido[4,5-c]oxazin-7-one |
InChI |
InChI=1S/C6H7N3O2/c10-6-7-3-4-1-2-11-9-5(4)8-6/h3H,1-2H2,(H2,7,8,9,10) |
InChI 键 |
OQCFWECOQNPQCG-UHFFFAOYSA-N |
SMILES |
C1CONC2=C1C=NC(=O)N2 |
规范 SMILES |
C1CONC2=C1C=NC(=O)N2 |
其他 CAS 编号 |
126128-35-6 |
同义词 |
6H,8H-3,4-dihydropyrimido(4,5-c)(1,2)oxazin-7-one base P |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



